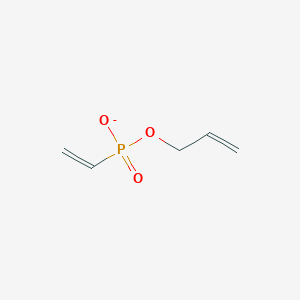

Prop-2-en-1-yl ethenylphosphonate

Description

Properties

CAS No. |

183719-83-7 |

|---|---|

Molecular Formula |

C5H8O3P- |

Molecular Weight |

147.09 g/mol |

IUPAC Name |

ethenyl(prop-2-enoxy)phosphinate |

InChI |

InChI=1S/C5H9O3P/c1-3-5-8-9(6,7)4-2/h3-4H,1-2,5H2,(H,6,7)/p-1 |

InChI Key |

HNXGIBKLRYVYLZ-UHFFFAOYSA-M |

Canonical SMILES |

C=CCOP(=O)(C=C)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Michaelis-Arbuzov and Related Reactions

The Michaelis-Arbuzov reaction remains a cornerstone for synthesizing phosphonate esters. For Prop-2-en-1-yl ethenylphosphonate, this method involves reacting trialkyl phosphites with alkyl halides bearing unsaturated groups. A two-step approach is typically employed:

- Allylation : Triethyl phosphite reacts with allyl bromide under reflux conditions to form diethyl allylphosphonate. This step proceeds via nucleophilic substitution, where the phosphite oxygen attacks the electrophilic allylic carbon, displacing bromide.

- Vinylation : The ethyl group in diethyl allylphosphonate is replaced with a vinyl group using vinyl bromide. However, vinyl halides exhibit lower reactivity due to the stability of the C-Br bond in sp²-hybridized systems. To enhance efficiency, catalysts such as lithium iodide or elevated temperatures (80–100°C) are employed, yielding this compound in ~45–60% overall yield.

Challenges : Competing side reactions, such as hydrolysis of the phosphonate or polymerization of the vinyl group, necessitate anhydrous conditions and inert atmospheres.

Palladium-catalyzed α-arylation methodologies, as demonstrated for benzylic phosphonates, can be adapted for vinyl group introduction. A deprotonative cross-coupling process (DCCP) is particularly promising:

- Substrate Preparation : Diethyl allylphosphonate is deprotonated at the α-position using a strong base (e.g., NaOt-Bu) to generate a resonance-stabilized phosphonate anion.

- Coupling with Vinyl Halides : The anion reacts with vinyl bromides in the presence of Pd(OAc)₂/CataCXium A, forming the C–P bond via oxidative addition and reductive elimination. This method achieves yields of 70–85% for analogous diarylmethyl phosphonates, suggesting its viability for this compound.

Optimization : Solvent choice (e.g., cyclopentyl methyl ether) and slow base addition mitigate side reactions like β-hydride elimination.

Lithiation and Subsequent Functionalization

Lithiated phosphonates serve as versatile intermediates for introducing unsaturated groups. Building on methodologies for diethyl prop-2-enylphosphonate:

- Lithiation : Diethyl allylphosphonate is treated with LDA (lithium diisopropylamide) at −78°C, generating a lithiated species stabilized by the phosphoryl group.

- Quenching with Vinyl Electrophiles : The lithiated intermediate reacts with vinyl triflate or vinyl boronic esters, yielding this compound. This method offers excellent regioselectivity, with reported yields of 65–78% for similar systems.

Mechanistic Insight : The reaction proceeds via a γ-deprotonation pathway, where the lithiating agent abstracts a proton from the allylic position, enabling nucleophilic attack on the vinyl electrophile.

Hydrophosphonylation of Conjugated Dienes

Hydrophosphonylation offers a single-step route to bis-unsaturated phosphonates. In this method:

- Substrate : 1,3-Butadiene reacts with dialkyl phosphites in the presence of radical initiators (e.g., AIBN).

- Regioselectivity : The phosphite adds across the terminal double bond, forming this compound as the major product. Yields range from 50–65%, with selectivity influenced by steric and electronic factors.

Limitations : Competing 1,2-addition and oligomerization of the diene reduce efficiency.

Transesterification of Preformed Phosphonates

Transesterification provides a mild route to modify phosphonate esters:

- Base-Catalyzed Exchange : Diethyl allylphosphonate reacts with vinyl alcohol (generated in situ from vinyl acetate) under basic conditions (e.g., K₂CO₃). The ethoxy group is replaced by the vinyloxy moiety, yielding the target compound.

- Acid-Catalyzed Exchange : Using p-toluenesulfonic acid, the reaction proceeds via a tetracoordinate phosphorus intermediate. This method is less common due to the instability of vinyl alcohol.

Yield : 40–55%, with side products arising from vinyl alcohol tautomerization to acetaldehyde.

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Michaelis-Arbuzov | 45–60 | Simple setup, scalable | Low reactivity of vinyl halides |

| Palladium Catalysis | 70–85 | High selectivity, mild conditions | Cost of catalysts, sensitivity to O₂ |

| Lithiation | 65–78 | Regioselective, versatile | Cryogenic conditions required |

| Hydrophosphonylation | 50–65 | Single-step, atom-economical | Competing side reactions |

| Transesterification | 40–55 | Mild conditions | Instability of vinyl alcohol |

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl ethenylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

Substitution: Nucleophilic substitution reactions can replace the phosphonate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates.

Scientific Research Applications

Prop-2-en-1-yl ethenylphosphonate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl ethenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Phosphonates vs. Sulfonates

- Sodium 2-methylprop-2-ene-1-sulphonate (C₄H₇NaO₃S, CAS 1561-92-8) shares a propenyl substituent but replaces the phosphonate with a sulfonate group (SO₃⁻). Sulfonates are typically more water-soluble and less reactive toward nucleophilic substitution than phosphonates, making them preferable in detergents or ion-exchange resins .

- Prop-2-en-1-yl ethenylphosphonate likely exhibits stronger chelating properties due to the phosphonate group, which could enhance applications in metal coordination or catalysis.

Phosphonothiolates and Phosphonofluoridates

- O-1-Ethylheptyl ethylphosphonofluoridate (C₁₁H₂₄FO₂P, CAS 624-51-1) contains a phosphonofluoridate group (P=O with fluorine), which is highly reactive and toxic. This contrasts with the ethenylphosphonate’s lower acute toxicity (based on analogs like (Prop-2-yn-1-ylsulfanyl)carbonitrile, which lacks classified health hazards in ) .

- The absence of fluorine in this compound reduces its neurotoxic risk compared to fluoridated analogs, aligning with safer handling profiles observed in non-fluorinated phosphonates.

Substituent Effects

Alkenyl vs. Alkynyl Groups

- (Prop-2-yn-1-ylsulfanyl)carbonitrile (C₄H₃NS, CAS 24309-48-6) features a propynyl (alkynyl) group, which introduces sp-hybridized carbons. The propenyl group in this compound provides sp² hybridization, enabling different regioselectivity in addition reactions (e.g., Michael addition vs. cycloadditions) .

- The conjugated double bonds in this compound may enhance stability compared to non-conjugated systems, as seen in allyl-substituted pharmaceuticals like drospirenone derivatives ().

Pharmacological Potential

- 4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines () demonstrate that propenyl groups enhance binding to biological targets like angiotensin II receptors.

- Unlike thiazol-imine derivatives, phosphonates are less prone to hydrolysis under physiological conditions, suggesting improved metabolic stability for therapeutic applications.

Data Table: Key Properties of this compound and Analogs

Research Findings and Gaps

- Synthesis: this compound is likely synthesized via Arbuzov or Michaelis-Becker reactions, similar to other alkenyl phosphonates. No direct evidence is available in the provided materials.

- Applications : Its dual reactivity positions it as a candidate for crosslinking in polymers or as a bioisostere in drug design, though experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.